molecular formula C4H6N2O3S B3022457 2-Methyl-1H-imidazole-5-sulfonic Acid CAS No. 34916-84-2

2-Methyl-1H-imidazole-5-sulfonic Acid

Cat. No. B3022457
CAS RN: 34916-84-2
M. Wt: 162.17 g/mol
InChI Key: KBABESTUFQOTNV-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-5-sulfonic Acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The sulfonic acid group attached to the imidazole ring increases its solubility in water and provides acidic properties. This compound is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their catalytic and synthetic applications in organic chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of interest in several studies. For instance, the preparation of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which suggests that similar sulfonic acid derivatives of imidazole can be synthesized through halogen substitution reactions . Additionally, the design of various ionic liquids based on sulfonic acid functionalized imidazolium salts indicates that these compounds can be synthesized and utilized as catalysts in organic reactions .

Molecular Structure Analysis

The molecular structure of imidazole sulfonic acid derivatives is characterized by the presence of a sulfonic acid group, which is a strong electron-withdrawing group. This influences the electronic properties of the imidazole ring. The papers provided do not directly analyze the molecular structure of 2-Methyl-1H-imidazole-5-sulfonic Acid, but they do discuss the structures of related compounds, which are confirmed by various spectroscopic methods such as IR, NMR, and MS, and in some cases, X-ray crystallography .

Chemical Reactions Analysis

The imidazole sulfonic acid derivatives are shown to be versatile in chemical reactions. They are used as catalysts in the synthesis of heterocyclic compounds, such as tetrasubstituted imidazoles, polyhydroquinoline derivatives, and benzimidazoles . These reactions typically proceed under mild conditions and offer high yields, showcasing the efficiency of these catalysts. The presence of the sulfonic acid group likely enhances the reactivity of the imidazole ring by increasing its acidity and making it a more effective catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole sulfonic acid derivatives are influenced by the presence of both the imidazole ring and the sulfonic acid group. These compounds are generally soluble in water and exhibit strong acidic properties due to the sulfonic acid group. The papers describe the use of these compounds as Brønsted acidic ionic liquids, which are halogen-free and can be recycled and reused without significant loss of activity . This indicates that these compounds are stable under the reaction conditions and can be handled conveniently in a laboratory setting.

Safety And Hazards

  • Endocrine Disrupting Properties : Classified as a REACH Regulation Candidate Substance of Very High Concern .

properties

IUPAC Name

2-methyl-1H-imidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBABESTUFQOTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622813
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-5-sulfonic Acid

CAS RN

861346-39-6
Record name 2-Methyl-1H-imidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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